molecular formula C22H17NOS B12521853 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one CAS No. 681136-73-2

3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B12521853
CAS No.: 681136-73-2
M. Wt: 343.4 g/mol
InChI Key: YYNQECZLPDGRNE-UHFFFAOYSA-N
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Description

3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one is a phenothiazine derivative Phenothiazine compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

The synthesis of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack formylation of 10-methyl-10H-phenothiazine, followed by a condensation reaction with benzaldehyde. The reaction conditions typically include the use of a formylating agent such as POCl3 and DMF, followed by the addition of benzaldehyde under basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core allows it to interact with biological membranes and proteins, leading to various biological effects. For example, it can inhibit certain enzymes or receptors, resulting in therapeutic effects such as antipsychotic or antimicrobial activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(10-Methyl-10H-phenothiazin-3-yl)-1-phenylprop-2-en-1-one can be compared with other phenothiazine derivatives, such as:

Properties

CAS No.

681136-73-2

Molecular Formula

C22H17NOS

Molecular Weight

343.4 g/mol

IUPAC Name

3-(10-methylphenothiazin-3-yl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C22H17NOS/c1-23-18-9-5-6-10-21(18)25-22-15-16(11-13-19(22)23)12-14-20(24)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

YYNQECZLPDGRNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)SC4=CC=CC=C41

Origin of Product

United States

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